ORGOEGSBRIEKQT-UHFFFAOYSA-M

Description

The compound associated with the InChIKey ORGOEGSBRIEKQT-UHFFFAOYSA-M corresponds to 4-Bromo-2-nitrobenzoic acid (CAS No. 1761-61-1), a brominated aromatic carboxylic acid with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. This compound is characterized by its solubility in polar solvents (0.687 mg/mL in water) and moderate bioavailability (score: 0.55) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Solubility (Water) | 0.687 mg/mL (0.00342 mol/L) |

| Log S (ESOL) | -2.47 |

| Hazard Statements | H302 (Harmful if swallowed) |

The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under mild conditions . Its structure features a bromine atom at the para position and a nitro group at the ortho position relative to the carboxylic acid moiety, influencing its reactivity and applications in pharmaceutical intermediates or organic synthesis.

Properties

CAS No. |

19447-62-2 |

|---|---|

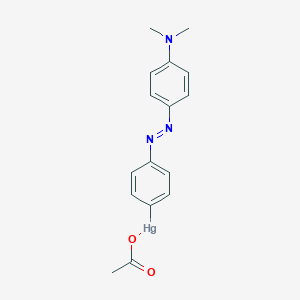

Molecular Formula |

C16H17HgN3O2 |

Molecular Weight |

483.92 g/mol |

IUPAC Name |

acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |

InChI |

InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |

InChI Key |

ORGOEGSBRIEKQT-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |

Other CAS No. |

19447-62-2 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).

Major Products Formed

Oxidation: Higher oxidation state mercury compounds.

Reduction: Reduced mercury species.

Substitution: New organomercury compounds with different ligands.

Scientific Research Applications

ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:

Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.

Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.

Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.

Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.

Comparison with Similar Compounds

Table 1: Structural and Identifier Comparison

Key Observations:

Halogen Substitution Effects: The bromine atom in 1761-61-1 enhances electrophilic aromatic substitution reactivity compared to the chlorine analog (5798-79-8). The meta-bromo isomer (1761-62-2) exhibits lower symmetry, which may alter crystal packing and melting points relative to the para-bromo target compound.

Functional Group Modifications :

- Replacing the carboxylic acid with a hydroxyl group (610-21-1) eliminates acidity, drastically altering solubility and bioavailability. For example, hydroxyl groups enhance hydrogen bonding but reduce lipid solubility .

Nitro Group Position :

- All analogs retain the ortho-nitro group, which strongly withdraws electrons, destabilizing the aromatic ring and directing further substitutions to specific positions.

Table 2: Solubility and Hazard Profile Comparison

| CAS No. | Solubility (Water) | Log S (ESOL) | Hazard Statements |

|---|---|---|---|

| 1761-61-1 | 0.687 mg/mL | -2.47 | H302 |

| 5798-79-8 | Not reported | -2.12* | H302, H315 |

| 610-21-1 | 1.2 mg/mL (estimated) | -1.98* | H318 |

*Estimated based on structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.